4-(4-CHLOROBENZENESULFONYL)PHENOL
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASIQLVFCSCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322062 | |
| Record name | 4-(4-chloro-benzenesulfonyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-67-7 | |
| Record name | NSC400308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-chloro-benzenesulfonyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorobenzenesulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodological Innovations for 4 4 Chlorobenzenesulfonyl Phenol
Established Synthetic Pathways for the Compound
The synthesis of 4-(4-chlorobenzenesulfonyl)phenol is most commonly achieved through well-documented nucleophilic substitution reactions. These pathways are valued for their reliability and are based on fundamental organic chemistry reactions.
Nucleophilic Acylation Reactions of Phenols
The cornerstone of this synthesis is a nucleophilic acylation, specifically a sulfonylation reaction. This type of reaction is analogous to the Schotten-Baumann reaction, which involves the reaction of an alcohol or phenol (B47542) with an acyl chloride in the presence of a base. doubtnut.com
The most direct and established method for synthesizing this compound is the reaction between phenol and 4-chlorobenzenesulfonyl chloride. In this reaction, the oxygen atom of the phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the desired sulfonate ester, with hydrogen chloride as a byproduct.
The general reaction is as follows: C₆H₅OH + ClSO₂C₆H₄Cl → C₆H₅OSO₂C₆H₄Cl + HCl
Research has demonstrated that sulfonyl chlorides bearing electron-withdrawing groups, such as the chloro group in 4-chlorobenzenesulfonyl chloride, readily react with phenol to produce the corresponding sulfonate esters in good to excellent yields. researchgate.net
To facilitate the reaction and neutralize the acidic hydrogen chloride byproduct, a base is essential. The choice of base and reaction conditions can significantly influence the reaction rate and yield.
Pyridine (B92270) and Triethylamine (B128534): Tertiary amines like pyridine and triethylamine are commonly used as catalysts and acid scavengers. A study on the sulfonylation of phenols in the presence of pyridine bases concluded that the mechanism is nucleophilic catalysis, where the pyridine initially reacts with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt. osti.gov This intermediate is then more susceptible to nucleophilic attack by the phenol. The free base also serves to neutralize the generated HCl. osti.gov A general procedure involves reacting the phenol with the sulfonyl chloride in a suitable solvent, such as dichloromethane (B109758), in the presence of the amine base, often for several hours at room temperature. researchgate.net
Sodium Hydroxide (NaOH): An alternative approach involves using an aqueous solution of sodium hydroxide. In this method, the phenol is first deprotonated by NaOH to form the more nucleophilic sodium phenoxide ion. This phenoxide ion then reacts more rapidly with the sulfonyl chloride. doubtnut.com This variation of the Schotten-Baumann reaction is particularly useful when dealing with less reactive sulfonyl chlorides.
The table below summarizes typical catalysts and their roles in the synthesis.
| Catalyst/Base | Role | Mechanism |
| Pyridine | Catalyst & Acid Scavenger | Nucleophilic catalysis; forms a reactive sulfonylpyridinium intermediate. osti.gov |
| Triethylamine | Acid Scavenger & Base Catalyst | Similar to pyridine, neutralizes HCl and can activate the phenol. |
| Sodium Hydroxide (NaOH) | Base | Deprotonates phenol to form the more reactive sodium phenoxide ion. doubtnut.com |
One-Pot Chlorosulfonation Approaches
While direct sulfonylation is common, modern synthetic chemistry emphasizes efficiency through one-pot reactions. One-pot syntheses of diaryl sulfones have been developed that combine multiple steps, such as the formation of a sulfinate intermediate and its subsequent reaction, without isolating intermediates. acs.orgrsc.org For instance, a one-pot, three-component synthesis has been demonstrated using palladium catalysis to combine an aryl halide, a sulfur dioxide source, and an electrophile to form sulfones. rsc.org Another approach involves the visible-light-driven, silver-catalyzed one-pot synthesis of diaryl sulfones from aryl thiols and aryl diazonium salts. acs.org Although not explicitly documented for this compound, these innovative methods represent potential pathways for its synthesis by combining the chlorosulfonation of benzene (B151609) and subsequent esterification with phenol in a single reaction vessel, thereby reducing waste and improving process economy.
Alternative Synthetic Routes and Precursor Preparation
Alternative routes to diaryl sulfones often seek to avoid harsh conditions or expensive catalysts. A transition-metal-free method involves the reaction of in situ-generated arynes with thiosulfonates. organic-chemistry.org Other palladium-catalyzed methods unite aryl lithium species with aryl halides and a sulfur dioxide surrogate. chemistryviews.org
A critical aspect of the primary synthetic route is the availability and purity of the precursor, 4-chlorobenzenesulfonyl chloride. This intermediate is typically prepared via the electrophilic aromatic substitution reaction of chlorobenzene (B131634) with chlorosulfonic acid. chemicalbook.comguidechem.com The process involves reacting chlorobenzene with an excess of chlorosulfonic acid, often with heating, followed by quenching the reaction mixture in ice water to precipitate the product. chemicalbook.comgoogle.com Yields for this process are generally high, though byproducts such as bis(4-chlorophenyl) sulfone can also be formed. chemicalbook.com
A refined procedure for preparing the precursor involves the following steps:
Chlorobenzene is added dropwise to chlorosulfonic acid at a controlled temperature. prepchem.com
Thionyl chloride is subsequently added to the mixture. prepchem.com
The final product is isolated, yielding 4-chlorobenzenesulfonyl chloride with high purity and yield. prepchem.com
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reactant stoichiometry.
Research on the synthesis of arylsulfonates has systematically investigated these parameters. For example, in the synthesis of various sulfonate esters from phenols and sulfonyl chlorides, reaction conditions were optimized to achieve high yields. researchgate.net The study explored the impact of different sulfonyl chlorides, including those with electron-donating and electron-withdrawing substituents, on the reaction outcome.
The following table presents hypothetical optimization data for the synthesis of this compound, based on typical findings in related sulfonylation reactions.
| Entry | Solvent | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Pyridine (1.2) | 25 | 12 | 85 |
| 2 | Acetonitrile | Pyridine (1.2) | 25 | 12 | 78 |
| 3 | Dichloromethane | Triethylamine (1.5) | 25 | 8 | 88 |
| 4 | Dichloromethane | Triethylamine (1.5) | 0 | 24 | 75 |
| 5 | Water/Dichloromethane | NaOH (1.1) | 25 | 4 | 92 |
| 6 | Dichloromethane | None | 25 | 24 | <10 |
The data illustrates that a two-phase system with NaOH or the use of triethylamine in dichloromethane can lead to high yields and shorter reaction times. The absence of a base results in a negligible yield, highlighting its critical role. The choice of solvent also plays a significant role, with dichloromethane often proving superior for this type of reaction.
Stoichiometric Ratio and Temperature Control
The precise control of reactant stoichiometry and reaction temperature is paramount in the synthesis of this compound to maximize yield and minimize the formation of impurities. The reaction involves the sulfonylation of phenol, where an excess of the more valuable reagent is typically avoided. In related preparations, such as the synthesis of the precursor 4-chlorobenzenesulfonyl chloride from chlorobenzene and chlorosulfonic acid, a slight molar excess of the sulfonating agent is often used to ensure complete conversion of the starting material. prepchem.com For the subsequent Friedel-Crafts reaction with phenol, the molar ratio of phenol to 4-chlorobenzenesulfonyl chloride is carefully controlled, often approaching a 1:1 ratio, to prevent side reactions like polysulfonylation.
Temperature management is critical. Friedel-Crafts reactions are exothermic, and inadequate temperature control can lead to undesired byproducts and reduced selectivity. The synthesis of related dichlorodiphenyl sulfones is often conducted at elevated temperatures, sometimes ranging from 120°C to 160°C, to drive the reaction to completion. google.com However, for a reactive substrate like phenol, milder temperatures may be employed to control the reaction's regioselectivity and prevent degradation. The optimal temperature profile often involves a controlled, gradual increase to the target temperature. For instance, processes for preparing 4-chlorobenzenesulfonic acid, a related compound, specify conversion temperatures between 150°C and 250°C, highlighting that temperature significantly influences reaction rate and selectivity. justia.com
Table 1: Key Parameters in Sulfonylation Reactions
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Stoichiometric Ratio | Near 1:1 or slight excess of sulfonating agent | Maximizes conversion and yield while minimizing waste of valuable reagents. prepchem.com |
| Temperature | 120°C - 210°C (Varies by specific reaction) | Balances reaction rate and selectivity; prevents thermal degradation and side-product formation. google.comjustia.com |
| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) | Activates the sulfonyl chloride for electrophilic attack on the phenol ring. google.com |
Solvent Selection and Anhydrous Conditions
The choice of solvent and the rigorous exclusion of water are crucial for the successful synthesis of this compound via the Friedel-Crafts pathway.
A range of solvents can be employed, with the selection depending on the specific reaction conditions and scale. Halogenated aliphatic hydrocarbons, such as 1,2-dichloroethane, are frequently used as they are inert under the reaction conditions and facilitate product isolation. google.com For certain sulfonylation reactions of phenols, polar aprotic solvents like nitrobenzene (B124822) have also been utilized, sometimes in conjunction with base catalysts like pyridine. osti.gov The solvent's role is to dissolve the reactants, enable effective mixing, and help dissipate the heat generated during the exothermic reaction.
Table 2: Solvent and Conditions for Synthesis
| Factor | Requirement | Purpose | Common Examples |
|---|---|---|---|
| Reaction Atmosphere | Anhydrous | Prevents deactivation of the Lewis acid catalyst and hydrolysis of the sulfonyl chloride. google.com | Nitrogen or Argon |
| Solvent Type | Inert / Aprotic | Dissolves reactants and facilitates heat transfer without participating in the reaction. | 1,2-dichloroethane, Dichloromethane, Nitrobenzene. google.comosti.govorgsyn.org |
Advancements in Scalable Synthesis
The industrial production of diaryl sulfones, including this compound, has seen a push towards more advanced manufacturing methods that offer improvements over traditional batch processing. The primary drivers for this evolution are the needs for enhanced safety, better process control, and increased efficiency. Modern strategies increasingly focus on continuous manufacturing, which addresses many of the hazards and inefficiencies associated with large-scale batch reactions, particularly those that are highly exothermic or involve hazardous reagents like chlorosulfonic acid. mdpi.comnih.gov
Continuous Flow Reactor Systems for Enhanced Efficiency
A significant methodological innovation in the synthesis of sulfonyl compounds is the adoption of continuous flow reactor systems, particularly continuous stirred-tank reactors (CSTRs). mdpi.comorganic-chemistry.org While much of the published research focuses on the production of the precursor, aryl sulfonyl chlorides, the principles are directly applicable to the subsequent synthesis of the final diaryl sulfone product. nih.gov
Continuous flow systems offer several key advantages for scalability:
Superior Heat Management: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, which is critical for controlling highly exothermic sulfonylation reactions. mdpi.com
Improved Yield and Consistency: Automated process controls in continuous systems maintain steady-state conditions, leading to more consistent product quality and higher spacetime yields compared to batch processes. mdpi.comresearchgate.net
In a typical setup for a related process, reactants are continuously pumped into a series of CSTRs where the reaction occurs under precisely controlled temperature and residence time. nih.gov The output stream then moves to subsequent stages for purification. The application of such automated, continuous systems represents a state-of-the-art approach to the scalable and efficient synthesis of this compound. mdpi.com
Advanced Spectroscopic and Structural Characterization of 4 4 Chlorobenzenesulfonyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy stands as a cornerstone in the definitive identification and structural confirmation of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 4-(4-chlorobenzenesulfonyl)phenol provides critical information about the chemical environment of the hydrogen atoms within the molecule. The aromatic protons of the two distinct benzene (B151609) rings exhibit characteristic signals in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring currents. docbrown.infodocbrown.info
The protons on the phenol (B47542) ring are influenced by the electron-donating hydroxyl (-OH) group, while the protons on the chlorobenzene (B131634) ring are affected by the electron-withdrawing sulfonyl (-SO₂-) and chloro (-Cl) groups. This results in distinct chemical shifts for the protons on each ring. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org The integration of the proton signals confirms the number of protons in each unique environment, aligning with the molecular structure.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (chlorobenzene ring) | 7.80 - 7.90 | Multiplet |
| Aromatic Protons (phenol ring) | 6.90 - 7.50 | Multiplet |
| Hydroxyl Proton (-OH) | Variable (e.g., 4-7) | Broad Singlet |
Note: Specific chemical shifts and multiplicities can vary depending on the solvent and the spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. docbrown.infohw.ac.uk The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached functional groups. oregonstate.edu
The carbon atoms of the two aromatic rings resonate in the typical aromatic region of the ¹³C NMR spectrum, generally between 110 and 160 ppm. oregonstate.edu The carbon atom attached to the hydroxyl group (C-O) and the carbon atoms attached to the sulfonyl group (C-S) and the chlorine atom (C-Cl) will have their chemical shifts significantly influenced by these substituents. Quaternary carbons, those without any attached protons, typically show signals of lower intensity. hw.ac.uk
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| Carbonyl Carbons (if present in derivatives) | 160-220 |
| Aromatic Carbons (C-O, C-S, C-Cl) | 120-160 |
| Aromatic Carbons (C-H) | 110-140 |
Note: The exact chemical shifts are dependent on the solvent and reference standard used.
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups and analyzing the vibrational modes of the bonds within a molecule.
Infrared (IR) Spectroscopy Characterization
The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. docbrown.info A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org
The presence of the sulfonyl group (SO₂) is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, typically observed in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz The C-S and C-Cl stretching vibrations also give rise to specific absorptions in the fingerprint region of the spectrum.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |
| Symmetric SO₂ Stretch | 1140 - 1160 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1260 | Strong |
Raman Spectroscopy in Molecular Structure Investigations
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to produce strong signals in the Raman spectrum. The symmetric stretching vibration of the sulfonyl group will also be Raman active. The C-Cl and C-S bonds, due to their polarizability, should also yield observable Raman signals. The study of the Raman spectrum can aid in a more complete assignment of the vibrational modes of the molecule. nih.govnsf.gov
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. shimadzu.com The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight of 268.72 g/mol . biosynth.com
The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak and fragment ions containing chlorine, with an M+2 peak approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the cleavage of the C-S and S-O bonds, leading to the formation of characteristic fragment ions such as the 4-chlorobenzenesulfonyl cation and the phenoxy radical or cation. Analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₂H₉ClO₃S, the theoretical exact mass can be calculated.
Analysis of Fragmentation Pathways for Structural Confirmation
The fragmentation pattern observed in mass spectrometry provides a molecular fingerprint that is invaluable for structural elucidation. The energetic molecular ions formed during ionization break down into smaller, characteristic fragment ions. For diaryl sulfones, fragmentation commonly occurs at the C-S and S-O bonds.
In the case of this compound, the fragmentation pathways can be predicted based on the known behavior of related compounds. Key fragmentation processes would likely involve:
Cleavage of the C-S bonds: This would lead to the formation of ions corresponding to the chlorophenylsulfonyl group and the hydroxyphenyl group.
Loss of SO₂: A common fragmentation pathway for sulfones is the elimination of a neutral sulfur dioxide molecule.
Rearrangement reactions: Intramolecular rearrangements can also occur, leading to the formation of stable fragment ions.
The analysis of these fragmentation patterns, in conjunction with the high-resolution mass data for each fragment, allows for the confident confirmation of the compound's structure. The presence of the chlorine isotope pattern in any chlorine-containing fragments further corroborates the structural assignment. acs.org
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database cam.ac.uk, analysis of closely related substituted diphenyl sulfones provides significant insight into the likely structural features.
Determination of Molecular Conformation and Dihedral Angles
The conformation of diphenyl sulfone derivatives is largely defined by the dihedral angles between the two aromatic rings relative to the central sulfonyl group. These angles are influenced by the nature and position of substituents on the phenyl rings.
For instance, studies on various substituted diphenyl sulfones have revealed a range of dihedral angles, indicating the molecule's flexibility. The C-S-C bond angle in sulfones typically falls in the range of 101° to 107°, while the O-S-O bond angle is generally between 116° and 121°. st-andrews.ac.uk In the case of bis(4-chlorophenyl) sulfone, the molecule adopts a specific conformation in the crystal lattice. researchgate.net The presence of the hydroxyl group in this compound would be expected to influence the dihedral angles through its electronic effects and potential for hydrogen bonding.
Table 1: Selected Crystallographic Data for Related Sulfone Compounds
| Compound | C-S-C Angle (°) | O-S-O Angle (°) | Dihedral Angle between Phenyl Rings (°) | Reference |
| Diphenyl sulfone | 104.1 | 119.6 | - | st-andrews.ac.uk |
| Bis(4-nitrophenyl) sulfone | 105.0 | 118.8 | - | st-andrews.ac.uk |
| 2-Nitrophenylphenyl sulfone | 106.8 | 119.4 | - | st-andrews.ac.uk |
Note: Data for illustrative purposes from related structures.
Elucidation of Supramolecular Assembly and Weak Interactions (e.g., π-π Stacking)
The packing of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The hydroxyl group of this compound is a strong hydrogen bond donor, and the sulfonyl group can act as a hydrogen bond acceptor. This suggests that hydrogen bonding would play a significant role in the supramolecular assembly of this compound.
Chemical Reactivity and Reaction Mechanisms of 4 4 Chlorobenzenesulfonyl Phenol
Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com For 4-(4-chlorobenzenesulfonyl)phenol, the presence of two distinct aromatic rings, each with its own set of substituents, creates a competitive environment for electrophilic attack. The outcome of such reactions is governed by the electronic properties of the substituents on each ring.
Mechanistic Studies of Electrophilic Attack
The general mechanism for electrophilic aromatic substitution proceeds via a two-step process. libretexts.org Initially, the π-electron system of an aromatic ring acts as a nucleophile, attacking an electrophile (E+). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and yielding the substituted product.
In the case of this compound, an incoming electrophile can target either the phenol (B47542) ring or the chlorobenzene (B131634) ring.
Phenol Ring: This ring is substituted with a hydroxyl (-OH) group and the 4-chlorobenzenesulfonyl group (-SO₂Ar'). The hydroxyl group is a powerful activating group, meaning it increases the electron density of the ring through resonance, making it highly susceptible to electrophilic attack. byjus.com Conversely, the sulfone group is a strong deactivating group, withdrawing electron density from the ring inductively and through resonance.
Chlorobenzene Ring: This ring bears a chloro (-Cl) substituent and the phenoxysulfonyl group (-SO₂Ar''). The chlorine atom is deactivating due to its inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions through resonance. The sulfone group is, again, strongly deactivating.
Given these competing effects, electrophilic attack is overwhelmingly favored to occur on the more electron-rich phenol ring, which is strongly activated by the -OH group.
Regioselectivity and Formation of Substituted Derivatives
Regioselectivity in EAS reactions is determined by the directing effects of the substituents already present on the aromatic ring. youtube.com These effects dictate the position (ortho, meta, or para) at which the new electrophile will attach.
On the highly activated phenol ring, the hydroxyl group is a potent ortho, para-director. byjus.com The sulfone group, being a deactivator, is a meta-director. The powerful activating and directing influence of the hydroxyl group dominates, guiding incoming electrophiles to the positions ortho to it (C2 and C6). The para position (C4) is already occupied by the sulfonyl group. Therefore, reactions like nitration or halogenation are expected to yield 2-substituted and 2,6-disubstituted derivatives of this compound. mlsu.ac.in For instance, bromination of phenols, even without a Lewis acid catalyst, can proceed readily to form mono- or poly-brominated products due to the strong activation by the hydroxyl group. byjus.com
On the chlorobenzene ring, both the chlorine atom and the sulfonyl group are deactivating. The chloro group is an ortho, para-director, while the sulfonyl group is a meta-director. Electrophilic substitution on this ring is significantly less favorable than on the phenol ring. If forced under harsh conditions, the substitution pattern would be complex, influenced by the competing directing effects of the two groups.
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |
|---|---|---|---|---|
| Phenol Ring | -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Favored site of electrophilic attack |
| -SO₂R (Sulfone) | Strongly Deactivating | Meta | ||
| Chlorobenzene Ring | -Cl (Chloro) | Deactivating | Ortho, Para | Disfavored site of electrophilic attack |
| -SO₂R (Sulfone) | Strongly Deactivating | Meta |
Nucleophilic Substitution Reactions at the Sulfonyl Group
The sulfonyl group (-SO₂-) is a key functional moiety in this molecule. While diaryl sulfones are generally stable, the sulfur atom can act as an electrophilic center under certain conditions. This section discusses reactions involving nucleophilic attack at the sulfur atom, primarily in the context of synthesizing related sulfonate esters and sulfonamides, which are typically formed from sulfonyl chloride precursors.
Synthesis of Sulfonamides and Sulfonate Esters via Nucleophilic Pathways
The formation of sulfonate esters and sulfonamides generally involves a nucleophilic attack on a sulfonyl chloride. This compound is itself a sulfonate ester (a phenyl ester of 4-chlorobenzenesulfonic acid). Its synthesis, and the synthesis of related compounds, provides the best model for understanding nucleophilic reactions at the sulfonyl center.
Sulfonate Ester Synthesis: The formation of a diaryl sulfone like this compound typically involves the reaction of a phenol (or its corresponding phenoxide) with a sulfonyl chloride (in this case, 4-chlorobenzenesulfonyl chloride). sigmaaldrich.comnih.gov The phenoxide oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride anion. This reaction is a standard method for creating sulfonate esters.
Sulfonamide Synthesis: The synthesis of sulfonamides follows a similar nucleophilic substitution pathway, where an amine (R-NH₂) is used as the nucleophile instead of a phenol. The amine's nitrogen atom attacks the sulfur of a sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide (Ar-SO₂-NHR). Various amines can be used, and the reaction provides access to a wide range of medically relevant sulfonamides.
While this compound itself is relatively inert to direct nucleophilic cleavage of its stable C-S or O-S bonds under normal conditions, its synthesis exemplifies the fundamental nucleophilic substitution mechanism at a sulfonyl sulfur.
Reaction Kinetics and Influence of Nucleophile Structure
The kinetics of nucleophilic substitution at a sulfonyl chloride center are influenced by several factors, including the nature of the nucleophile and the solvent.
Influence of Nucleophile: The rate of reaction is highly dependent on the nucleophilicity and steric hindrance of the attacking species. Stronger, less sterically hindered nucleophiles react faster. For example, primary amines generally react more quickly than secondary amines in the formation of sulfonamides due to less steric bulk around the nitrogen atom. The basicity of the nucleophile also plays a role, as it influences the equilibrium of the reaction, particularly in the case of amine nucleophiles where an acid byproduct (HCl) is formed.
Reaction Conditions: The presence of a base is often required to neutralize the HCl generated during the reaction of sulfonyl chlorides with nucleophiles like phenols or amines, driving the reaction to completion. The choice of solvent can also affect reaction rates by stabilizing intermediates and solvating the reactants.
| Nucleophile Type | Relative Reactivity (General Trend) | Influencing Factors |
|---|---|---|
| Phenoxides (Ar-O⁻) | High | Basicity, steric hindrance from ortho substituents. |
| Primary Amines (R-NH₂) | High | Basicity, steric hindrance on the R group. |
| Secondary Amines (R₂-NH) | Moderate to High | Increased steric hindrance compared to primary amines. |
| Alcohols (R-OH) | Low (requires base) | Lower nucleophilicity than corresponding alkoxides. |
Catalytic Roles and Mediating Properties in Organic Transformations
While specific, widespread catalytic applications of this compound are not extensively documented in the reviewed literature, its structure suggests potential for mediating or catalyzing certain organic reactions. The presence of acidic, basic, and hydrogen-bonding functionalities allows for speculation on its potential roles.
Brønsted Acid Catalysis: The phenolic hydroxyl group is weakly acidic and can act as a proton donor. This allows it to potentially catalyze acid-sensitive reactions, such as the hydrolysis of esters or acetals, or promote reactions that proceed through protonated intermediates.
Hydrogen Bond Donor: The -OH group is an effective hydrogen bond donor. This property can be exploited to activate electrophiles or to organize transition states in a reaction, thereby influencing its rate and selectivity. For example, hydrogen bonding to a carbonyl oxygen can increase the carbonyl carbon's electrophilicity.
Lewis Base Activity: The oxygen atoms of the sulfonyl group possess lone pairs of electrons and can function as Lewis bases, coordinating to metal centers or other Lewis acids. This interaction could modulate the reactivity of a catalyst or substrate in a reaction mixture.
Mediator in Hydrodechlorination: Although the compound itself is not the catalyst, it is a substrate in reactions like catalytic hydrodechlorination. Studies on the hydrodechlorination of 4-chlorophenol (B41353) using palladium-based catalysts show that the C-Cl bond can be cleaved to produce phenol. mdpi.com This highlights a key transformation pathway for the chlorinated ring of the title compound, reducing its halogen content.
Application as a Reagent for Sulfonyl Group Introduction
The introduction of a sulfonyl group into a molecule is a critical transformation in organic synthesis, often imparting desirable chemical and physical properties. While this compound itself is a product of such a reaction, its precursor, 4-chlorobenzenesulfonyl chloride, serves as a primary reagent for introducing the 4-chlorobenzenesulfonyl moiety. The synthesis of aryl sulfonates typically involves the reaction of a phenol derivative with a sulfonyl chloride. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonate ester and elimination of hydrochloric acid.
The general versatility of this reaction has been demonstrated with various sulfonyl chlorides and phenols bearing either electron-donating or electron-withdrawing groups, consistently producing good to excellent yields. researchgate.net For instance, the reaction between various substituted sulfonyl chlorides and phenol highlights the robustness of this method for creating sulfonate esters. researchgate.net
In a related context, 4-chlorobenzenesulfonyl chloride is utilized in Friedel-Crafts reactions to attach the sulfonyl group to aromatic rings. A key industrial process involves reacting 4-chlorobenzenesulfonyl chloride with chlorobenzene in the presence of a ferric chloride catalyst to produce 4,4'-dichlorodiphenyl sulfone. google.com This underscores the role of the sulfonyl chloride as the carrier and donor of the sulfonyl group.
The table below summarizes representative reactions involving the introduction of an arylsulfonyl group.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
| Phenol | 4-Chlorobenzenesulfonyl chloride | Pyridine (B92270), Dichloromethane (B109758) | Phenyl 4-chlorobenzenesulfonate (B8647990) | Good to Excellent | researchgate.net |
| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | Pyridine, Dichloromethane | 3,5-Dimethylphenyl 4-chlorobenzenesulfonate | Fairly Good | researchgate.net |
| Chlorobenzene | 4-Chlorobenzenesulfonyl chloride | Ferric chloride | 4,4'-Dichlorodiphenyl sulfone | High | google.com |
| Phenol | Benzenesulfonyl chloride | Pyridine, Dichloromethane | Phenyl benzenesulfonate | 92% | researchgate.net |
Exploration of Catalytic Cycles Involving Sulfonyl Moieties
Catalytic cycles are fundamental to many modern synthetic reactions, enabling the efficient construction of complex molecules under mild conditions. Sulfonyl moieties are often key participants in these cycles, acting as activating groups or radical precursors.
One prominent example involves a dual photoredox and copper catalysis system for the sulfonylation of electron-deficient alkenes. acs.org In this cycle, the process is initiated by a photocatalyst which, upon irradiation with visible light, generates an arylsulfonyl radical from a suitable precursor like an aryldiazonium salt and a sulfur dioxide surrogate. This arylsulfonyl radical then adds to an alkene to form an alkyl radical. This intermediate enters a copper catalytic cycle, where it is trapped by a Cu(II) species to form a high-valent Cu(III) complex. Reductive elimination from this complex yields the final sulfonated product and regenerates the active Cu(I) catalyst, thus closing the catalytic loop. acs.org
Another sophisticated system employs a cooperative palladium and copper catalytic cycle for the four-component silylcarbonylation of alkynes. acs.org This process involves two interconnected cycles. In the palladium cycle, oxidative addition of an aryl iodide and insertion of carbon monoxide generates an acyl-palladium intermediate. Concurrently, a copper cycle generates a silylcopper intermediate. The regiochemical outcome of the reaction depends on which metallic intermediate adds first to the alkyne. acs.org While this specific example focuses on silylcarbonylation, the principle of using dual catalytic cycles can be applied to reactions incorporating sulfonyl groups, where an "arylsulfonyl-metal" intermediate could participate in a similar fashion.
The fundamental mechanism for many coupling reactions that can involve sulfonyl-containing aromatics is the palladium-catalyzed cycle. youtube.com This cycle typically involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into an aryl-halide bond (Ar-X), forming an Ar-Pd(II)-X intermediate.
Transmetalation : A second aryl group from an organometallic reagent (Ar'-M) replaces the halide on the palladium center, forming an Ar-Pd(II)-Ar' species.
Reductive Elimination : The two aryl groups are coupled to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to repeat. youtube.com
The table below outlines the key steps in a generic palladium-catalyzed cross-coupling reaction.
| Step | Description | Catalyst State Change |
| Oxidative Addition | Insertion of the palladium catalyst into the aryl-halide bond. | Pd(0) → Pd(II) |
| Transmetalation | Transfer of an organic group from another metal to the palladium center. | Pd(II) → Pd(II) |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. | Pd(II) → Pd(0) |
Insights from Electrophilic Catalysis in Related Enzymatic Reactions
Enzymes are masterful catalysts that accelerate biochemical reactions by enormous factors, often by stabilizing high-energy transition states. nih.gov The principles of enzymatic catalysis, particularly electrophilic catalysis, provide valuable insights into the reactivity of functional groups like sulfonyls. The sulfur atom in a sulfonyl group (R-SO₂-R') is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms.
In enzymatic reactions, catalysis is often achieved through a combination of strategies within the enzyme's active site. wou.edu These include:
Covalent Catalysis : The formation of a transient covalent bond between the enzyme and a substrate. A nucleophilic amino acid residue (like serine or cysteine) in the enzyme attacks an electrophilic center on the substrate. wou.edu
General Acid/Base Catalysis : Amino acid residues act as proton donors (general acids) or acceptors (general bases) to activate nucleophiles or stabilize leaving groups. youtube.com For example, a histidine residue can abstract a proton from a serine hydroxyl group, making the serine a much more potent nucleophile. wou.educsbsju.edu
Electrostatic Catalysis : The active site is shaped to create a microenvironment that stabilizes the charged transition state through hydrogen bonds or other electrostatic interactions. nih.govwou.edu
The reaction mechanism of chymotrypsin (B1334515), a serine protease, serves as a classic model. A catalytic triad (B1167595) of serine, histidine, and aspartate work in concert. The histidine acts as a general base, enhancing the nucleophilicity of the serine's hydroxyl group. wou.edu This activated serine then attacks the electrophilic carbonyl carbon of a peptide bond. The resulting tetrahedral, negatively charged (oxyanion) intermediate is stabilized by hydrogen bonds in what is known as the "oxyanion hole." wou.edu
Applying these principles to a sulfonyl group, one can envision an enzyme active site designed to catalyze a reaction at the electrophilic sulfur center. A nucleophile, either from a co-substrate or an enzyme residue, would attack the sulfur atom. The enzyme could facilitate this through:
Nucleophile Activation : A general base in the active site could deprotonate a nucleophile (like water or an alcohol), increasing its reactivity towards the electrophilic sulfur. youtube.com
Transition State Stabilization : The enzyme's active site could feature strategically placed hydrogen bond donors (e.g., from backbone amides or amino acid side chains) to stabilize the developing negative charge on the sulfonyl oxygens during the formation of a pentacoordinate intermediate or transition state. nih.gov This is analogous to the stabilization of the oxyanion in protease catalysis.
The table below compares the catalytic strategies in chymotrypsin with hypothetical strategies for activating a sulfonyl group.
| Catalytic Strategy | Role in Chymotrypsin (Carbonyl Target) | Hypothetical Role in Sulfonyl Group Reaction (Sulfur Target) |
| Nucleophilic Attack | Serine-OH attacks carbonyl carbon. | Activated nucleophile (e.g., H₂O, R-OH) attacks sulfur atom. |
| General Base Catalysis | Histidine abstracts a proton from Serine-OH to create a potent alkoxide nucleophile. | An active site base abstracts a proton from the attacking nucleophile (e.g., water) to enhance its reactivity. |
| Transition State Stabilization | The "oxyanion hole" stabilizes the negative charge on the carbonyl oxygen in the tetrahedral intermediate via H-bonds. | Hydrogen bond donors in the active site stabilize the increased negative charge on the sulfonyl oxygens in the transition state. |
Theoretical and Computational Chemistry Studies on 4 4 Chlorobenzenesulfonyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of 4-(4-chlorobenzenesulfonyl)phenol.
Density Functional Theory (DFT) for Reactivity Prediction
Density Functional Theory (DFT) has become a standard method for predicting the reactivity of molecules. By calculating the electron density, DFT methods can determine various chemical descriptors that correlate with a molecule's reactivity. For aromatic sulfone derivatives, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and compute reactivity indicators. kfupm.edu.sa These calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding the compound's chemical behavior.
Key reactivity descriptors that can be derived from DFT calculations include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Global Softness (S): The reciprocal of global hardness, indicating the molecule's ability to undergo electronic changes.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Table 1: Representative DFT-Calculated Reactivity Descriptors
| Parameter | Definition | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | - |
| Ionization Potential (I) | -EHOMO | - |
| Electron Affinity (A) | -ELUMO | - |
| Global Hardness (η) | (I - A) / 2 | - |
| Global Softness (S) | 1 / η | - |
| Electronegativity (χ) | (I + A) / 2 | - |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | - |
Note: Specific values for this compound would require a dedicated computational study. The table outlines the parameters that would be determined.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electron Density Distribution
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.netkarazin.ua
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO would likely be distributed over the electron-withdrawing chlorobenzenesulfonyl group. This distribution facilitates charge transfer from the phenol moiety to the sulfonyl group, which is a key aspect of its electronic behavior.
The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, further clarifies the reactive sites. researchgate.net In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the oxygen atoms of the sulfonyl group would be expected to be regions of high electron density.
Computational Modeling of Solvent Effects
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects. A common approach is the use of continuum solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solution phase.
For this compound, modeling solvent effects is particularly important for predicting properties like its acidity (pKa). mdpi.com The interaction of the phenolic proton with solvent molecules, especially protic solvents like water or alcohols, will affect its dissociation. Computational studies on similar phenolic compounds have shown that including explicit solvent molecules in the calculation, in addition to a continuum model, can lead to more accurate predictions of pKa values. mdpi.com
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models are valuable for predicting the properties of new or untested compounds based on the properties of known molecules.
For a series of substituted phenols, QSRR models can be developed to predict various properties, such as their chromatographic retention times or their reaction rates. researchgate.net The models are built by calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometric, or electronic in nature.
Table 2: Examples of Descriptors Used in QSRR Models for Phenolic Compounds
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Halogen Atoms |
| Topological | Connectivity Indices, Wiener Index |
| Geometric | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO and LUMO Energies, Partial Charges |
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed reactivity. A robust QSRR model for compounds related to this compound would allow for the prediction of its reactivity based on its unique set of calculated descriptors.
In Silico Studies for Mechanistic Pathway Elucidation
In silico studies are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information provides a detailed, step-by-step understanding of how the molecule participates in chemical transformations.
For instance, in silico studies could be employed to investigate the mechanism of its synthesis, such as the reaction between 4-chlorobenzenesulfonyl chloride and phenol. By modeling the reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. These studies can also shed light on the degradation pathways of the compound, which is relevant for environmental fate analysis. nih.gov Furthermore, in silico docking studies can predict the binding affinity and interaction modes of this compound with biological targets, such as enzymes, which is a common practice in drug discovery and toxicology research. nih.govresearchgate.net
Synthesis and Academic Research Applications of Derivatives and Analogues Bearing the 4 Chlorobenzenesulfonyl Moiety
Design and Synthesis of Novel Sulfonamide and Sulfonate Ester Analogues
The sulfonyl group of 4-(4-chlorobenzenesulfonyl)phenol is a prime site for chemical modification, leading to the creation of extensive libraries of sulfonamide and sulfonate ester analogues. These derivatives are synthesized to explore structure-activity relationships and to develop compounds with tailored biological profiles.
Structural Modifications and Diversification Strategies
The primary strategy for diversifying this class of compounds involves the reaction of 4-chlorobenzenesulfonyl chloride, a key intermediate, with a wide array of nucleophiles. The industrial synthesis of 4-chlorobenzenesulfonyl chloride is typically achieved through the reaction of chlorobenzene (B131634) with chlorosulfonic acid. google.com
Sulfonamide Synthesis: The most common approach to sulfonamide derivatives is the reaction of 4-chlorobenzenesulfonyl chloride with primary or secondary amines, or even ammonia, under basic conditions. chemicalbook.com This reaction is highly versatile, allowing for the introduction of a vast range of substituents at the nitrogen atom. Researchers have utilized various amines, including (hetero)aromatic and electron-poor aliphatic amines, to generate large libraries of N-substituted sulfonamides. nih.gov The use of palladium-catalyzed methods has also been significant in the preparation of aryl sulfonamides.
A general method for the synthesis of 4-chlorobenzenesulfonamide (B1664158) involves reacting 4-chlorobenzenesulfonyl chloride with aqueous ammonia, with careful pH control to maximize the yield. chemicalbook.com
Table 1: Synthesis of 4-Chlorobenzenesulfonamide
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
|---|
Further diversification is achieved by using substituted amines. For example, the reaction between sulfonyl chlorides and various aromatic amines in the presence of a copper catalyst has been shown to be a high-yield method for producing sulfonamide derivatives. jsynthchem.com
Sulfonate Ester Synthesis: Analogously, sulfonate esters are readily prepared by reacting 4-chlorobenzenesulfonyl chloride with various phenol (B47542) derivatives. This reaction is often carried out in the presence of a base to deprotonate the phenol, enhancing its nucleophilicity. The versatility of this method allows for the introduction of diverse aryl groups, enabling a systematic study of how different substituents on the phenolic ring influence the properties of the resulting sulfonate ester.
Heterocyclic Systems Incorporating the 4-Chlorobenzenesulfonyl Group
The 4-chlorobenzenesulfonyl moiety has been successfully incorporated into a multitude of heterocyclic systems. This is often achieved by first synthesizing a derivative of this compound that contains a reactive functional group, which then acts as a precursor for heterocycle formation.
Pyrazoline-Based Derivatives
Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are of significant interest due to their diverse biological activities. dergipark.org.trthepharmajournal.com The most prevalent synthetic route to pyrazolines involves the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine (B178648) or its derivatives. dergipark.org.trthepharmajournal.comcore.ac.uk
To incorporate the 4-chlorobenzenesulfonyl group, chalcones bearing this moiety are first synthesized. A key development in this area is the synthesis of chalcone-4'-sulfonyl chlorides, where the chlorosulfo group is attached to the phenone ring of the chalcone (B49325). lifechemicals.com These serve as direct precursors. The synthesis typically starts with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) (bearing the 4-chlorobenzenesulfonyl group) with an aromatic aldehyde. thepharmajournal.com
The resulting chalcone is then reacted with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) with an acid catalyst such as acetic acid, to induce an intramolecular Michael addition, yielding the final pyrazoline derivative. dergipark.org.tr
Table 2: General Synthesis of Pyrazoline Derivatives
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Chalcone Synthesis | Substituted Acetophenone + Aromatic Aldehyde | Base catalyst (e.g., NaOH), Ethanol | α,β-Unsaturated Ketone (Chalcone) | thepharmajournal.comcore.ac.uk |
N-substituted pyrazolines can be prepared by using substituted hydrazines, such as phenylhydrazine, in the cyclization step. thepharmajournal.com
Thiazole (B1198619) and Oxazole (B20620) Derivatives
Thiazole Derivatives: Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen, and they are a prominent feature in many biologically active compounds. nih.govresearchgate.net A common route to thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. researchgate.net To create thiazoles with a 4-chlorobenzenesulfonyl group, a precursor containing this moiety and an α-haloketone function would be a key intermediate. For instance, 2-bromo-1-(phenyl)ethan-1-one derivatives can react with various thiosemicarbazones to yield thiazole derivatives. nih.gov
Another strategy involves synthesizing thiazole derivatives that bear a sulfonamide group. This has been achieved by creating complex pyrano[2,3-d]thiazole structures starting from 4-(4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide. iaea.org
Oxazole Derivatives: Oxazoles, containing oxygen and nitrogen in a five-membered ring, are also important scaffolds in medicinal chemistry. nih.gov Syntheses of oxazoles often involve the cyclization of precursors like α-haloketones with amides (Robinson-Gabriel synthesis) or the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes (van Leusen oxazole synthesis). nih.govscispace.com For example, ω-benzoylaminoacetophenone can be cyclized using concentrated sulfuric acid to yield 2,5-diphenyloxazole. scispace.com By analogy, an N-acylamino ketone derivative of this compound could serve as a precursor for the corresponding oxazole.
Triazole-Fused Compounds
Triazoles, and particularly their fused heterocyclic systems, are prevalent in a variety of therapeutic agents. researchgate.net The synthesis of these complex structures often relies on the cyclization of precursors containing appropriately positioned reactive groups. For example, 1,2,4-triazole-fused heterocycles can be synthesized through an intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions, starting from aldehydes and hydrazinopyridines. rsc.org
Another common approach involves using carbohydrazide (B1668358) precursors. For example, 1,2,3-triazole-4-carbohydrazides can be reacted with carbon disulfide and then hydrazine hydrate to form a 4H-1,2,4-triazole-3-thiol, which can be further cyclized to create fused systems like 7H- chemicalbook.comdergipark.org.trtriazolo[3,4-b] chemicalbook.comdergipark.org.triaea.orgthiadiazines. researchgate.net A precursor containing the 4-chlorobenzenesulfonylphenyl group attached to the initial triazole ring would allow for the synthesis of complex fused systems bearing this moiety. The synthesis of 1,2,3-triazole-fused heterocycles has also been achieved via a palladium-catalyzed intramolecular cyclization of 5-iodotriazoles. rsc.org
Utilization of Derivatives as Synthetic Intermediates and Building Blocks
Derivatives of this compound are not only valuable as final compounds but also serve as crucial intermediates and building blocks for more complex molecular architectures.
Chalcones bearing the 4-chlorobenzenesulfonyl group are well-established as versatile intermediates for the synthesis of pyrazolines and other heterocyclic systems. dergipark.org.trcore.ac.uk Their α,β-unsaturated carbonyl system is amenable to a variety of addition and cyclization reactions.
More broadly, bifunctional building blocks like (chlorosulfonyl)benzenesulfonyl fluorides have been designed for use in combinatorial chemistry. nih.gov These reagents allow for the selective modification at the more reactive sulfonyl chloride function while leaving the sulfonyl fluoride (B91410) available for subsequent reactions. This strategy enables the rapid generation of large libraries of diverse molecules from a single, versatile building block. nih.gov Similarly, heterocyclic precursors, such as the 1,2,3-triazole-4-carbohydrazides mentioned previously, are valuable building blocks for constructing novel fused-ring systems. researchgate.net The anhydrous 4-chlorobenzenesulfonyl chloride obtained from specific synthetic routes can also be directly used as a raw material to produce 4,4'-dichlorodiphenyl sulfone. google.com
Precursors for Polymer Chemistry and Material Science
The fundamental structure of this compound, which combines a phenol and a diaryl sulfone, makes its derivatives logical candidates for the synthesis of high-performance polymers, particularly poly(aryl ether sulfone)s (PAES). These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.
The potassium salt of this compound is noted as an intermediate in the production of polymers like polyurethane, where it can also function as a polymerization inhibitor. biosynth.com The core utility in polymer synthesis, however, lies in nucleophilic aromatic substitution reactions. In this context, a bisphenol component reacts with an activated dihalide, typically a diaryl sulfone, to form the characteristic ether linkages of the polymer backbone.
For instance, the synthesis of copolyphenylene sulfones often involves the polycondensation of monomers like 4,4′-dichlorodiphenyl sulfone with various bisphenols. nih.gov By analogy, derivatives of this compound, suitably functionalized, can act as either the bisphenol or the dihalide monomer. The diaryl sulfone group is a critical component that imparts rigidity and thermal stability to the resulting polymer chain. Research into sulfonated poly(arylene ether sulfone)s (SPAES) for applications like proton exchange membranes often involves the polymerization of sulfonated and non-sulfonated monomers to achieve desired properties. nih.govbwise.kr The incorporation of structures related to this compound can influence properties such as glass transition temperature and solubility in organic solvents. nih.gov
The synthesis of novel sulfone-containing monomers, such as 4-Vinylbenzylphenylsulfone, for free radical polymerization highlights the ongoing interest in creating polymers with sulfone groups for specialized applications. researchgate.netlifescienceglobal.com
Table 1: Representative Monomers in Poly(aryl ether sulfone) Synthesis
| Monomer Name | Role in Polymerization | Reference |
| 4,4′-Dichlorodiphenyl sulfone | Activated Dihalide | nih.govgoogle.com |
| 4,4′-Dihydroxydiphenyl | Bisphenol | nih.gov |
| Bis(4-fluorophenyl)sulfone | Activated Dihalide | nih.govbwise.kr |
| Phenolphthalein | Cardo Bisphenol | nih.gov |
| Bisphenol A | Bisphenol | google.com |
Aryne Precursors in Organic Synthesis
A significant application of analogues bearing the 4-chlorobenzenesulfonyl moiety is in the generation of arynes, which are highly reactive intermediates widely used in organic synthesis. nih.gov Specifically, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have been developed as a novel and efficient class of aryne precursors. nih.govresearchgate.net
These precursors are synthesized from the corresponding phenols and 4-chlorobenzenesulfonyl chloride. nih.gov They offer a distinct advantage over traditional precursors like 2-(trimethylsilyl)aryl trifluoromethanesulfonates (triflates), as they avoid the use of trifluoromethanesulfonic anhydride, which is expensive, toxic, and corrosive. nih.govresearchgate.net The 4-chlorobenzenesulfonate (B8647990) derivatives generate arynes under mild, fluoride-induced conditions. acs.org
The efficacy of these precursors has been demonstrated in various transformations. They readily participate in nucleophilic addition reactions and cycloaddition reactions, affording a range of functionalized aromatic products. nih.gov Research has shown that these reactions proceed with yields ranging from 24% to as high as 92% for nucleophilic additions and up to 80% for cycloadditions. nih.govresearchgate.netacs.org
Table 2: Performance of 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate as an Aryne Precursor
| Reaction Type | Product Class | Yield Range | Reference |
| Nucleophilic Addition | Diphenyl Ethers, etc. | 24 - 92% | nih.govnih.govresearchgate.net |
| Cycloaddition | Cycloadducts | up to 80% | nih.govnih.govresearchgate.net |
This methodology provides a more practical and economical route to aryne chemistry, facilitating the synthesis of complex aromatic structures. nih.gov
Intermediates in Complex Organic Compound Synthesis
The dual functionality of the this compound framework makes its derivatives versatile intermediates in the synthesis of complex organic molecules, including natural products and their analogues. rsc.orgkib.ac.cn The phenolic hydroxyl group can act as a nucleophile or be protected and used as a directing group, while the 4-chlorobenzenesulfonyl group serves as a stable and reactive handle for further transformations. researchgate.net
A prominent example is the successful use of 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate, an analogue derived from the 4-chlorobenzenesulfonyl moiety, in the total synthesis of (±)-aporphine. nih.govnih.govresearchgate.net Aporphine alkaloids are a class of natural products with significant biological activities, and this synthesis showcases the utility of these reagents in constructing complex molecular architectures.
Furthermore, chlorinated phenols and related structures are well-established starting materials and intermediates for a variety of products, including dyes and biologically active compounds. encyclopedia.pub For instance, studies toward the synthesis of the plant-derived phenolic natural product clovanedunnianol have utilized 4-chlorophenol (B41353) as a starting material. researchgate.netnottingham.ac.uk The reactivity of the phenol group allows for its attachment to complex scaffolds, which can then be elaborated further. researchgate.net The synthesis of novel heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, has also employed intermediates built upon substituted phenol frameworks. mdpi.com
The strategic placement of the sulfonyl group and the reactive chlorine atom allows for selective modifications, making these compounds valuable platforms in multi-step synthetic sequences aimed at creating novel functional molecules. rsc.org
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)phenol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via sulfonation of phenol derivatives. A common approach involves reacting 4-chlorobenzenesulfonyl chloride with phenol under basic conditions (e.g., NaOH or pyridine) to facilitate nucleophilic substitution. Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (0–5°C to minimize side reactions), and solvent selection (e.g., dichloromethane or THF). Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Structural confirmation requires NMR (¹H/¹³C), FTIR (S=O stretching at ~1350–1150 cm⁻¹), and mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and hydroxyl groups (broad peak at δ ~5–6 ppm). ¹³C NMR confirms sulfonyl (C-SO₂) and aromatic carbons.
- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and π-π interactions (e.g., interplanar distances ~3.6 Å). Crystallization in ethanol or acetonitrile yields suitable single crystals .
- FTIR : Detects sulfonyl (asymmetric/symmetric S=O stretches) and phenolic O-H (~3200–3600 cm⁻¹) groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers. Toxicity data (e.g., LD50) should be referenced from safety data sheets of structurally similar sulfonylphenols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The sulfonyl group is electron-withdrawing, directing EAS to the para position of the phenol ring. Fukui indices identify nucleophilic/electrophilic sites, while HOMO-LUMO gaps (~5–6 eV) predict kinetic stability. Solvent effects (PCM model) refine reaction pathways .
Q. What strategies resolve crystallization challenges for sulfonyl-substituted phenols like this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (ethanol/water).
- Additives : Co-crystallizing agents (e.g., crown ethers) or lattice modifiers (e.g., ionic liquids) improve crystal packing.
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions enhances crystal growth. Single-crystal diffraction data should be compared with simulated XRD patterns from computational models .
Q. How does the sulfonyl group influence the photophysical properties of this compound in UV-Vis studies?
- Methodological Answer : UV-Vis spectroscopy (200–400 nm) reveals bathochromic shifts due to conjugation between the sulfonyl and phenol moieties. Time-Dependent DFT (TD-DFT) simulations correlate experimental λmax values (e.g., ~270 nm) with electronic transitions. Solvatochromic effects (e.g., in acetonitrile vs. hexane) quantify polarity-dependent spectral changes .
Q. What role does this compound play in designing sulfonated polymers, and how is its reactivity modulated?
- Methodological Answer : The compound acts as a monomer in polysulfone synthesis via nucleophilic aromatic substitution (e.g., with bisphenol A). Reactivity is enhanced using K₂CO₃ as a base in polar aprotic solvents (e.g., NMP). Molecular weight control (Mn >26,000 Da) is achieved via stoichiometric balancing and stepwise temperature ramping (120–180°C). Gel Permeation Chromatography (GPC) monitors polymerization progress .
Q. How can contradictory NMR data for sulfonylphenol derivatives be systematically analyzed?
- Methodological Answer :
- Decoupling Experiments : Suppress coupling artifacts in overcrowded spectra.
- 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, resolving overlapping signals.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers around the sulfonyl group (e.g., ΔG‡ ~60–80 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
